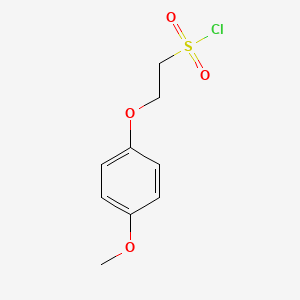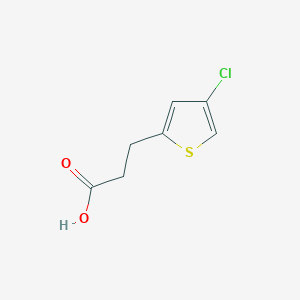![molecular formula C11H11N3O B1423551 4-[(6-Methylpyridazin-3-yl)oxy]aniline CAS No. 1216239-34-7](/img/structure/B1423551.png)
4-[(6-Methylpyridazin-3-yl)oxy]aniline
Overview
Description
“4-[(6-Methylpyridazin-3-yl)oxy]aniline” is an organic molecule consisting of a 6-methylpyridazine ring attached to an aniline group . It has a molecular weight of 201.23 g/mol .
Molecular Structure Analysis
The molecular structure of “4-[(6-Methylpyridazin-3-yl)oxy]aniline” is represented by the InChI code:1S/C11H11N3O/c1-8-2-7-11(14-13-8)15-10-5-3-9(12)4-6-10/h2-7H,12H2,1H3 . This indicates that the molecule consists of 11 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The storage temperature and shipping temperature are not specified in the available sources .
Scientific Research Applications
Electroluminescence Applications
4-[(6-Methylpyridazin-3-yl)oxy]aniline is utilized in the field of electroluminescence. The compound has been involved in the synthesis of luminescent platinum complexes with potential applications in organic light-emitting diodes (OLEDs). These complexes demonstrate significant luminescent properties, with the ability to cover a wide range of the light spectrum from blue to red regions, making them suitable for display technologies (Vezzu et al., 2010).
Antimicrobial Activity Research
The compound has been involved in synthesizing novel quinazolinone derivatives, which exhibit antimicrobial activity. This research is critical in developing new pharmaceuticals, especially in the context of increasing antimicrobial resistance (Habib et al., 2013).
Synthesis of Heterocyclic Compounds
It plays a role in the synthesis of various heterocyclic compounds, which are essential in pharmaceutical chemistry for creating drugs with specific biological activities. The compound's derivatives are used in synthesizing pyridazine derivatives with potential biological applications (Shainova et al., 2019).
Research in Liquid Crystal Polymers
4-[(6-Methylpyridazin-3-yl)oxy]aniline derivatives are used in the synthesis of liquid crystal polymers. These materials have applications in various fields, including display technologies, due to their unique properties of light modulation (Morar et al., 2018).
properties
IUPAC Name |
4-(6-methylpyridazin-3-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-2-7-11(14-13-8)15-10-5-3-9(12)4-6-10/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSIMTITZCXRLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(6-Methylpyridazin-3-yl)oxy]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



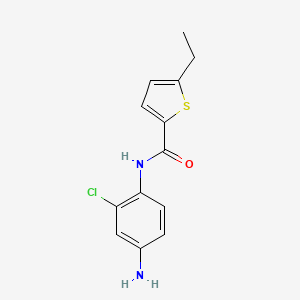
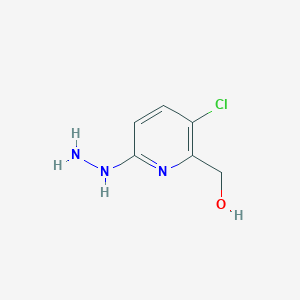
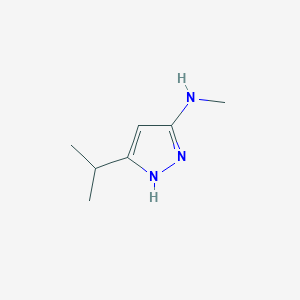
![Methyl 3-[(3-methoxy-2-methyl-3-oxopropyl)disulfanyl]-2-methylpropanoate](/img/structure/B1423474.png)
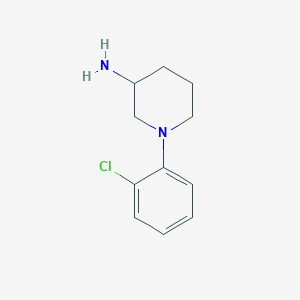
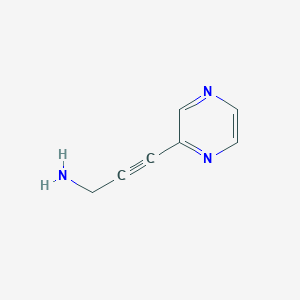
![2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline](/img/structure/B1423480.png)
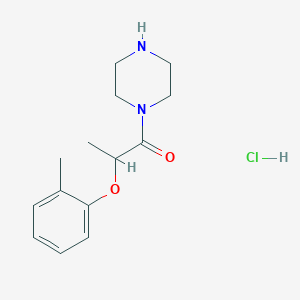
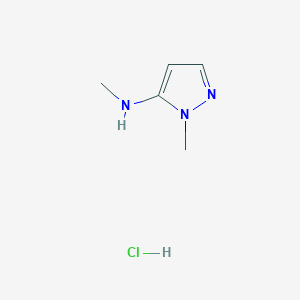
![N-methyl-2-[2-(methylamino)ethoxy]acetamide hydrochloride](/img/structure/B1423485.png)
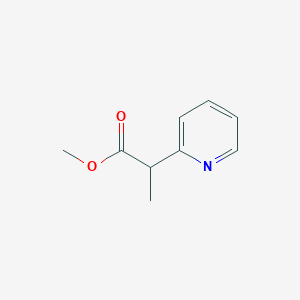
![3-ethoxy-N-methylspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1423488.png)
